![molecular formula C31H34BrO2P B12538685 Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide CAS No. 676235-99-7](/img/structure/B12538685.png)
Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide is a quaternary phosphonium salt. This compound is characterized by the presence of a phosphonium cation and a bromide anion. The phosphonium cation is composed of a triphenylphosphine moiety attached to a 5-[(4-methoxyphenyl)methoxy]pentyl group. Quaternary phosphonium salts are known for their stability and are widely used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing quaternary phosphonium salts, including Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide, is through the quaternization of tertiary phosphines by alkyl halides. In this case, triphenylphosphine reacts with 5-[(4-methoxyphenyl)methoxy]pentyl bromide under inert conditions to form the desired phosphonium salt . The reaction typically proceeds in a solvent such as acetonitrile or toluene, and the product is purified by recrystallization or biphasic extraction .
Industrial Production Methods
Industrial production of quaternary phosphonium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide can undergo various chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Substitution: The bromide anion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products are the substituted phosphonium salts, such as phosphonium hydroxides or alkoxides.
Scientific Research Applications
Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a reagent in Wittig reactions.
Biology: Employed in the study of mitochondrial function due to its ability to target mitochondria.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting cancer cells.
Mechanism of Action
The mechanism of action of Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide involves its ability to form stable phosphonium cations. These cations can interact with various molecular targets, including enzymes and cellular membranes. In biological systems, the compound can target mitochondria due to the lipophilic nature of the triphenylphosphonium moiety, which allows it to cross lipid bilayers and accumulate within the mitochondria . This targeting ability is exploited in the development of mitochondrial-targeted drugs and antioxidants.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the 5-[(4-methoxyphenyl)methoxy]pentyl group.
(4-Carboxybutyl)triphenylphosphonium bromide: Contains a carboxybutyl group instead of the 5-[(4-methoxyphenyl)methoxy]pentyl group.
Uniqueness
Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide is unique due to the presence of the 5-[(4-methoxyphenyl)methoxy]pentyl group, which imparts specific physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it distinct from other quaternary phosphonium salts .
Properties
CAS No. |
676235-99-7 |
|---|---|
Molecular Formula |
C31H34BrO2P |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]pentyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C31H34O2P.BrH/c1-32-28-22-20-27(21-23-28)26-33-24-12-5-13-25-34(29-14-6-2-7-15-29,30-16-8-3-9-17-30)31-18-10-4-11-19-31;/h2-4,6-11,14-23H,5,12-13,24-26H2,1H3;1H/q+1;/p-1 |
InChI Key |
MBHNMKLOAYUPEF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


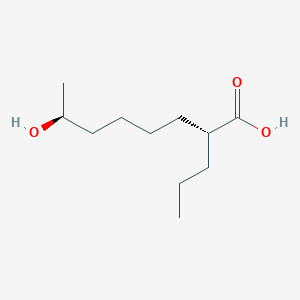

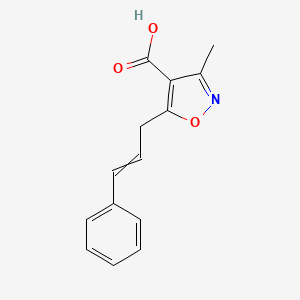
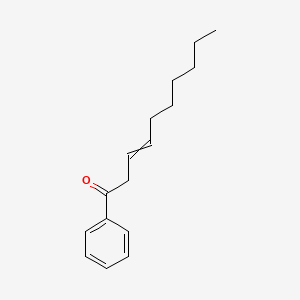

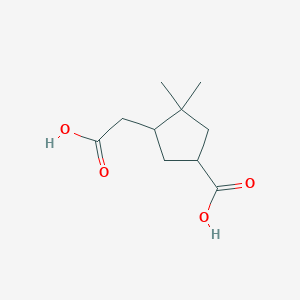

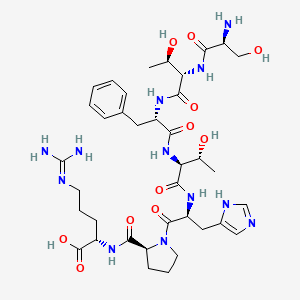
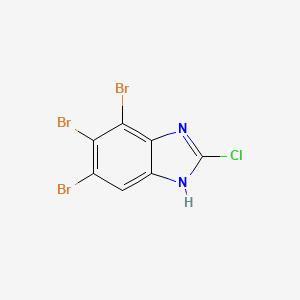

![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
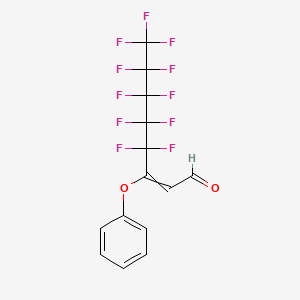
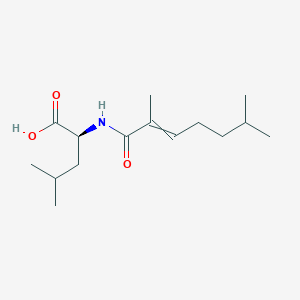
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
